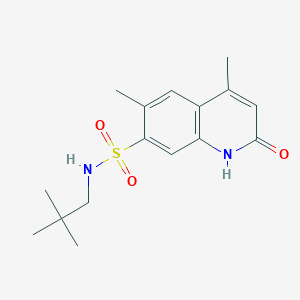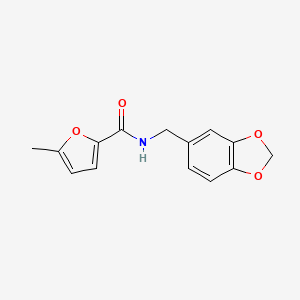
4-iodo-3-quinolinol 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-iodo-3-quinolinol 1-oxide, also known as IQO, is a chemical compound that has been widely used in scientific research for its unique properties. IQO is a derivative of quinoline and contains an iodo group and a hydroxyl group. The compound has been studied extensively for its potential applications in various fields, including medicine, biochemistry, and material science.
科学的研究の応用
4-iodo-3-quinolinol 1-oxide has been widely used in scientific research for various applications. One of the most significant applications is in the field of biochemistry. 4-iodo-3-quinolinol 1-oxide has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc. The compound has also been used as a photosensitizer for photodynamic therapy in cancer treatment. In addition, 4-iodo-3-quinolinol 1-oxide has been used as a precursor for the synthesis of other compounds, such as quinoline-based ligands for metal ion coordination.
作用機序
The mechanism of action of 4-iodo-3-quinolinol 1-oxide is not fully understood. However, studies have shown that the compound can interact with metal ions, such as copper and zinc, through coordination. This interaction can lead to the formation of a complex that can exhibit fluorescence properties. The compound has also been shown to generate reactive oxygen species (ROS) upon photoactivation, which can cause oxidative damage to cells.
Biochemical and Physiological Effects:
Studies have shown that 4-iodo-3-quinolinol 1-oxide can have both biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells upon photoactivation. In addition, 4-iodo-3-quinolinol 1-oxide has been shown to inhibit the growth of bacteria and fungi. The compound has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of using 4-iodo-3-quinolinol 1-oxide in lab experiments is its unique properties, such as its fluorescence and photosensitizing properties. The compound can be used as a tool for the detection and imaging of metal ions in cells and tissues. However, one of the limitations of using 4-iodo-3-quinolinol 1-oxide is its potential toxicity. The compound can generate ROS upon photoactivation, which can cause damage to cells. Therefore, caution should be taken when handling and using 4-iodo-3-quinolinol 1-oxide in lab experiments.
将来の方向性
For the use of 4-iodo-3-quinolinol 1-oxide in scientific research include the development of new ligands for metal ion coordination, new photosensitizers for cancer treatment, and the study of oxidative stress.
合成法
The synthesis of 4-iodo-3-quinolinol 1-oxide can be achieved through several methods. One of the most common methods is the reaction of 4-iodo-3-nitroquinoline with sodium borohydride in the presence of a catalyst. The resulting product is then oxidized with hydrogen peroxide to obtain 4-iodo-3-quinolinol 1-oxide. Another method involves the oxidation of 4-iodo-3-hydroxyquinoline with hydrogen peroxide in the presence of a catalyst. The purity of the compound can be improved through recrystallization.
特性
IUPAC Name |
4-iodo-1-oxidoquinolin-1-ium-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO2/c10-9-6-3-1-2-4-7(6)11(13)5-8(9)12/h1-5,12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXQAKWEKFKORP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=[N+]2[O-])O)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-1-oxidoquinolin-1-ium-3-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3,4-dichlorophenyl)-3-[(4-methylphenyl)amino]-1-propanone](/img/structure/B5879862.png)
![4-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5879863.png)

![dimethyl 2-{[2-(acetyloxy)benzoyl]amino}terephthalate](/img/structure/B5879879.png)
![5-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione](/img/structure/B5879880.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]acetamide](/img/structure/B5879900.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-(3-nitrophenyl)urea](/img/structure/B5879905.png)
![N-ethyl-N'-(3-methoxyphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5879910.png)
![1-[3-(3,4-dichlorophenyl)acryloyl]azepane](/img/structure/B5879911.png)


![4-[(4,7-dimethyl-2-oxo-2H-chromen-6-yl)amino]-4-oxo-2-butenoic acid](/img/structure/B5879930.png)